(E)-3-phenyl-2-(3-thienyl)acrylonitrile
Description
(E)-3-Phenyl-2-(3-thienyl)acrylonitrile is an α,β-unsaturated nitrile derivative featuring a phenyl group at the β-position and a 3-thienyl substituent at the α-position. Its synthesis typically involves Knoevenagel condensation followed by cycloaddition reactions. For instance, it is synthesized via a one-pot reaction using benzaldehyde, malononitrile, and sodium azide in the presence of catalysts like Cu@APS-TDU-PMO, achieving high yields under optimized conditions (110°C, solvent-free, 30 mg catalyst loading) .
This compound serves as a precursor for antitumor agents, such as 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives, which exhibit activity against MEK-1 receptors . Its E-configuration is stabilized by minimized steric and electronic repulsions between aromatic groups, as confirmed by NMR and computational studies .
Properties
CAS No. |
13781-54-9 |
|---|---|
Molecular Formula |
C13H9NS |
Molecular Weight |
211.28226 |
Synonyms |
(E)-3-phenyl-2-(3-thienyl)acrylonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Catalytic Performance
The table below compares (E)-3-phenyl-2-(3-thienyl)acrylonitrile with analogs differing in substituents or reaction pathways:
Key Observations :
- Electron-Withdrawing Groups : Phenylsulfonyl-substituted derivatives (e.g., entries 2 and 5) exhibit lower enantioselectivity in asymmetric reactions compared to thienyl analogs, likely due to steric hindrance .
- Isomer Stability : E-isomers dominate due to minimized steric clashes (e.g., planar geometry in (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile) . Z-isomers are rare and require specific synthetic conditions .
- Catalytic Efficiency : Cu@APS-TDU-PMO catalysts enable recyclability (6 cycles, <5% activity loss) for synthesizing tetrazole derivatives of this compound, outperforming homogeneous catalysts .
Antitumor Activity
(E)-3-Phenyl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives (synthesized from the parent compound) show potent antitumor activity, with IC₅₀ values <10 μM against breast cancer cell lines. The tetrazole ring and hydrophobic interactions with MEK-1 receptors are critical for activity . In contrast, sulfonyl-substituted analogs lack comparable biological data, highlighting the importance of the tetrazole moiety .
Preparation Methods
Standard Reaction Protocol
In a representative procedure, 3-thiopheneacetonitrile (1 mmol) is dissolved in anhydrous ethanol, followed by the addition of potassium tert-butoxide (1 mmol) as a base catalyst. After stirring at room temperature for 15 minutes, benzaldehyde (1 mmol) is introduced, and the mixture is heated under reflux for 2–3 hours. The crude product precipitates upon cooling and is purified via crystallization from dimethylformamide (DMF), yielding yellow crystals suitable for X-ray diffraction analysis.
Table 1: Key Reaction Parameters for Knoevenagel Synthesis
Stereochemical Control
The (E)-configuration of the double bond is favored under these conditions due to the stabilization of the transition state by the electron-withdrawing nitrile group. Nuclear magnetic resonance (NMR) analysis confirms the trans geometry, with coupling constants (J) of 12–14 Hz for the vinyl protons. Notably, attempts to isolate the (Z)-isomer under these conditions have been unsuccessful, suggesting kinetic control drives the reaction toward the (E)-form.
Catalytic Variations and Their Impact on Yield
While potassium tert-butoxide is effective, alternative catalysts have been explored to optimize reaction efficiency and scalability.
Piperidine-Catalyzed Reactions
A modified protocol using piperidine (10 mol%) in ethanol at 60°C achieves comparable yields (30–46%) for analogous 2-thienyl derivatives. However, this method requires extended reaction times (6–8 hours) and often produces mixtures of (E)- and (Z)-isomers, necessitating chromatographic separation. For the 3-thienyl variant, the steric bulk of potassium tert-butoxide likely suppresses side reactions, making it superior for stereoselective synthesis.
Solvent Effects
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) have been tested but result in lower yields (<20%) due to premature decomposition of the nitrile precursor. Ethanol’s dual role as a solvent and proton donor facilitates enolate formation, critical for the condensation mechanism.
Substrate Scope and Functional Group Tolerance
The benzaldehyde component can be modified with electron-donating or withdrawing groups to tune the electronic properties of the final product.
Electron-Donating Substituents
4-Methoxy and 3,4,5-trimethoxy benzaldehydes react efficiently, yielding (E)-3-aryl-2-(3-thienyl)acrylonitriles in 60–70% yields. The methoxy groups enhance aldehyde electrophilicity, accelerating the condensation step.
Electron-Withdrawing Substituents
4-Bromo- and 4-nitrobenzaldehydes require higher temperatures (90–100°C) and prolonged reaction times (4–5 hours), with yields dropping to 40–50%. Steric hindrance from bulky substituents further reduces reactivity, as seen in 2-methylbenzaldehyde derivatives (yields <30%).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis reveals planar geometries with dihedral angles of 5–10° between the thienyl and phenyl rings, minimizing steric strain. Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice, contributing to the compound’s high melting point (391–392 K).
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
